molecular formula C18H10F3NO3S B2856077 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 433697-64-4

3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2856077
CAS No.: 433697-64-4
M. Wt: 377.34
InChI Key: HBQZTMUOXUQHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative features a benzothiazole moiety at position 3, a hydroxyl group at position 7, a methyl group at position 8, and a trifluoromethyl group at position 2.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3NO3S/c1-8-11(23)7-6-9-14(24)13(16(18(19,20)21)25-15(8)9)17-22-10-4-2-3-5-12(10)26-17/h2-7,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQZTMUOXUQHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core fused with a benzo[d]thiazole moiety and a trifluoromethyl group. Its molecular formula is C23H20F3N2O3SC_{23}H_{20}F_3N_2O_3S, with a molecular weight of approximately 421.5 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The primary mechanism involves the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of arabinogalactan, which is crucial for the integrity of the mycobacterial cell wall. This inhibition disrupts the survival and virulence of the bacteria.

In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, thiazole derivatives have shown IC50 values in the low micromolar range against cancer cells, indicating strong antiproliferative effects . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxic activity.

CompoundIC50 Value (µM)Target
Compound A1.61 ± 1.92Cancer Cells
Compound B1.98 ± 1.22Cancer Cells

Case Studies

A notable study investigated the synthesis and biological evaluation of thiazole-coumarin hybrids, revealing that specific substitutions on the thiazole ring significantly enhance biological activity. For instance, modifications at position 4 of the phenyl ring were found to increase cytotoxicity against Jurkat cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Effects

The biological and physicochemical properties of chromenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Chromenone Derivatives
Compound Name Position 2 Position 3 Position 7 Position 8 Molecular Weight Key Characteristics
Target Compound (3-(Benzothiazol-2-yl)-7-hydroxy-8-methyl-2-CF₃-4H-chromen-4-one) Trifluoromethyl Benzothiazol-2-yl Hydroxy Methyl ~395.3* High metabolic stability (CF₃), moderate polarity (hydroxy)
3-BTD (3-(Benzothiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one) - Benzothiazol-2-yl Hydroxy Hydroxy ~327.3 Polar due to dihydroxy groups; susceptible to COMT-mediated methylation
3-BTMD (3-(Benzothiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one) - Benzothiazol-2-yl Hydroxy Methoxy ~341.3 Reduced polarity vs. 3-BTD; methoxy group resists oxidation
7-Methoxy-8-methyl-3-(1-phenylpyrazol-4-yl)-2-CF₃-4H-chromen-4-one Trifluoromethyl 1-Phenylpyrazol-4-yl Methoxy Methyl ~418.4 Enhanced lipophilicity (methoxy); pyrazole may alter binding vs. benzothiazole
3-(Benzothiazol-2-yl)-7-hydroxy-8-(morpholinomethyl)-2H-chromen-2-one - Benzothiazol-2-yl Hydroxy Morpholinomethyl ~394.4 Increased solubility (morpholine); bulky group may hinder membrane permeability
8-[(4-Methylpiperazinyl)methyl]-2-methyl derivative Methyl Benzothiazol-2-yl Hydroxy 4-Methylpiperazinylmethyl ~437.5 Basic piperazine group enhances solubility; methyl at C2 reduces stability vs. CF₃

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: Morpholinomethyl () and piperazinylmethyl () groups improve aqueous solubility, whereas trifluoromethyl and methyl groups enhance lipophilicity .
  • LogP Predictions : The target compound’s logP is estimated to be ~2.5 (moderately lipophilic), compared to 3-BTD (~1.8, more polar) and ’s analogue (~3.1, more lipophilic due to methoxy and trifluoromethyl) .

Q & A

Basic: What synthetic methodologies are established for synthesizing 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one?

Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Construct the chromen-4-one backbone using cyclization reactions. For example, condensation of substituted acetophenones with ethyl acetoacetate under acidic conditions.

Substituent Introduction :

  • The benzo[d]thiazole moiety is introduced via nucleophilic substitution or Suzuki coupling .
  • The trifluoromethyl group is often incorporated early due to its stability under harsh conditions.

Functionalization : Hydroxyl and methyl groups are added through alkylation or oxidation-reduction sequences.

Example Reaction Conditions (from analogous compounds):

StepReagents/ConditionsYieldReference
Thiazole couplingDMF, reflux, aryl isothiocyanate79%
Chromenone cyclizationEthanol, HCl, 80°C65–75%

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identifies protons on aromatic rings (δ 6.5–8.5 ppm), hydroxyl groups (broad peak ~δ 10–12 ppm), and methyl/trifluoromethyl groups (singlets at δ 2.5–3.5 ppm) .
    • 13C NMR : Confirms carbonyl (C=O, ~δ 180 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 495.5 for parent ion) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction purification to remove residuals .
  • Catalysts : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for benzo[d]thiazole attachment) .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., trifluoromethyl group stability) .

Case Study : Refluxing in ethanol for thiourea formation improved yield from 65% to 79% by minimizing decomposition .

Advanced: How do computational methods like DFT aid in understanding electronic properties?

Answer:

  • Density-Functional Theory (DFT) :
    • Predicts HOMO/LUMO energies to assess redox activity (e.g., electron-withdrawing trifluoromethyl lowers LUMO, enhancing electrophilicity) .
    • Simulates infrared (IR) and NMR spectra for comparison with experimental data .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Example : DFT calculations on chromenone analogs revealed a correlation between trifluoromethyl positioning and charge distribution .

Advanced: How to resolve contradictions in elemental analysis or spectral data?

Answer:

  • Replicate Analysis : Repeat experiments to rule out human error.
  • Hydration/Purity Checks : Dry samples thoroughly (e.g., under vacuum) to eliminate solvent interference .
  • Alternative Techniques : Use X-ray crystallography (e.g., SHELX software ) to resolve ambiguous NMR assignments.

Case Study : A 0.2% discrepancy in carbon content was traced to residual solvent, resolved via repeated recrystallization .

Advanced: What strategies differentiate this compound’s bioactivity from structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Variation : Compare trifluoromethyl vs. methyl groups in cytotoxicity assays .
    • Stereoelectronic Effects : Use Hammett constants to quantify electron-withdrawing/donating impacts on bioactivity.

Example : Replacing trifluoromethyl with methoxy reduced antibacterial efficacy by 40%, highlighting its role in membrane penetration .

Basic: What functional group transformations are feasible for this compound?

Answer:

  • Hydroxyl Group : Oxidize to ketone using KMnO4 or protect as acetate for further reactions .
  • Thiazole Ring : Perform nucleophilic substitution with amines or halides .
  • Trifluoromethyl Group : Generally inert but can participate in radical reactions under UV light .

Example : Thiourea derivatives were synthesized via reaction with aryl isothiocyanates in DMF .

Advanced: How to design experiments for mechanistic studies of its biological activity?

Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence quenching to monitor binding to target proteins (e.g., kinases) .
    • Compare IC50 values with analogs to identify critical substituents.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Interpretation : A 10 nM IC50 against a cancer target suggests potent inhibition, warranting in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.